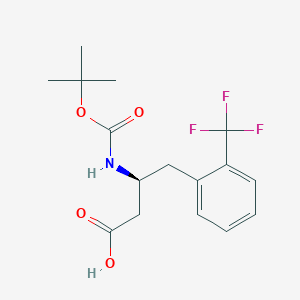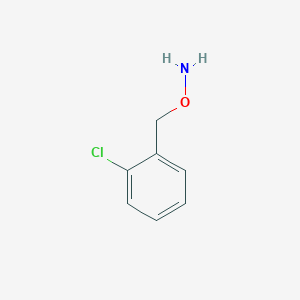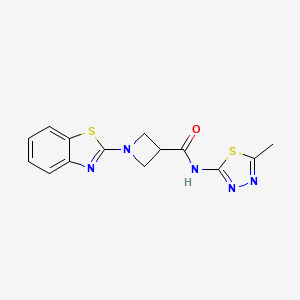![molecular formula C11H8FNOS2 B2774380 5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 866154-46-3](/img/structure/B2774380.png)
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound notable for its unique structure and potential applications. It features a thiazolone core substituted with a fluorophenyl and a methylsulfanyl group. This unique arrangement is responsible for its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The preparation typically begins with thiazolone derivatives.
Key Steps:
Condensation Reaction: The thiazolone core is synthesized through a condensation reaction involving appropriate precursors.
Substitution: A methylsulfanyl group is introduced via nucleophilic substitution.
Aldol Condensation: The final step involves an aldol condensation with a 2-fluorobenzaldehyde to form the (E)-methylidene derivative.
Reaction Conditions:
Catalysts: Often require basic or acidic catalysts, depending on the specific steps.
Solvents: Common solvents include ethanol, DMF, or DMSO, chosen based on solubility and reaction compatibility.
Temperatures: Typically conducted at moderate to high temperatures to drive the reactions to completion.
Industrial Production Methods: Industrial-scale synthesis follows the same routes but involves optimization for scale, including continuous flow methods to enhance yield and purity, automation for precise control, and the use of industrial-grade solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation:
Reagents: Typically involves strong oxidizing agents like hydrogen peroxide or permanganate.
Products: Leads to sulfoxides or sulfones depending on reaction conditions.
Reduction:
Reagents: Metal hydrides like sodium borohydride.
Products: Can reduce the thiazolone ring or alter the methylsulfanyl group.
Substitution:
Reagents: Halogenating agents for further substitution on the phenyl ring.
Products: Halo-substituted derivatives with altered electronic properties.
Common Reagents and Conditions:
Bases: NaOH or K2CO3 for substitution reactions.
Acids: HCl or H2SO4 for specific catalyzed reactions.
Solvents: Organic solvents like chloroform, toluene, or dichloromethane.
Major Products:
Sulfoxides and Sulfones: From oxidation.
Reduced Derivatives: From reduction.
Halogenated Compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysts: Used as ligands in metal-catalyzed reactions due to their electronic properties.
Building Block: Incorporated in the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Modifies enzyme activity due to its specific structural features.
Probes: Used in biochemical assays to study protein-ligand interactions.
Medicine:
Drug Development: Investigated for anti-inflammatory and anticancer properties.
Diagnostics: Potential use in imaging agents for specific targeting due to its binding affinity to certain biomolecules.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzymatic Inhibition: Binds to the active site of enzymes, preventing substrate binding and thus inhibiting enzyme activity.
Signal Pathways: Interacts with cellular receptors, modulating signal transduction pathways leading to altered cellular responses.
Comparación Con Compuestos Similares
Thiazolone Derivatives: Other derivatives with different substituents on the thiazolone ring.
Benzothiazoles: Compounds with a similar thiazole structure but differing in the aromatic system.
Sulfur-containing Heterocycles: Similar compounds containing sulfur within the ring, such as thiophenes and thiazoles.
5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one stands out due to its specific substituents which impart unique chemical and biological properties, differentiating it from other similar heterocyclic compounds.
Propiedades
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-15-11-13-10(14)9(16-11)6-7-4-2-3-5-8(7)12/h2-6H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBDDFTAAHFFR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}benzamide](/img/structure/B2774301.png)





![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)


![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)
![N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2774319.png)
